N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Description
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a sulfonamide derivative featuring a boron substituent at the para position of the benzene ring and a 2-hydroxyethyl group attached to the sulfonamide nitrogen. This compound combines the sulfonamide pharmacophore—a key structural motif in antimicrobial and enzyme-inhibiting drugs—with a boronic acid group, which is notable for its ability to form reversible covalent bonds with biological targets, such as proteases or carbohydrate-binding proteins.
Properties
IUPAC Name |
[4-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYVRTONAFVNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657144 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-77-3 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide typically involves the reaction of 4-boronobenzenesulfonyl chloride with ethanolamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide involves its ability to form reversible covalent bonds with diols and hydroxyl groups. This property makes it a valuable tool in studying enzyme inhibition, as it can bind to the active site of enzymes and inhibit their activity . The boronic acid group interacts with serine residues in the active site of serine proteases, leading to the formation of a stable complex that prevents substrate binding and enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The hydroxyethyl group generally improves aqueous solubility, as seen in 4-amino-N-(2-hydroxyethyl)benzenesulfonamide (). In contrast, halogenated derivatives (e.g., 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) exhibit lower solubility due to increased hydrophobicity .
- Stability: Boron-containing compounds may exhibit pH-dependent stability due to the boronic acid group’s propensity to form esters or anhydrides. This contrasts with methyl or amino derivatives, which are more stable under physiological conditions .
Biological Activity
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₈H₁₂BNO₅S
Molecular Weight : 245.06 g/mol
SMILES Notation : OCCNS(=O)(C1=CC=C(B(O)O)C=C1)=O
InChI Key : OQYVRTONAFVNJR-UHFFFAOYSA-N
This compound features a boron atom, which is known to participate in various biochemical interactions, enhancing its potential as a therapeutic agent.
This compound primarily functions as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of PI3K activity is implicated in several hyperproliferative disorders, including cancer.
Key Mechanisms:
- PI3K Inhibition : The compound inhibits the PI3K pathway, which is often overactive in cancer cells, leading to reduced tumor growth and proliferation.
- Anti-inflammatory Effects : By modulating the PI3K pathway, it also exhibits potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound. Below are notable findings from recent studies:
| Study | Findings |
|---|---|
| Study 1 | In vitro studies showed that the compound effectively inhibited the growth of several cancer cell lines by targeting the PI3K pathway. |
| Study 2 | Animal models indicated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. |
| Study 3 | The compound demonstrated anti-inflammatory effects in murine models of rheumatoid arthritis, reducing joint swelling and inflammation markers. |
In Vitro Studies
In vitro assays have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines. Its effectiveness is attributed to its ability to interfere with key signaling pathways involved in cell cycle regulation.
In Vivo Studies
Animal studies have confirmed the anti-cancer properties of this compound. For instance:
- Breast Cancer Models : Mice treated with this compound displayed reduced tumor sizes compared to control groups.
- Rheumatoid Arthritis Models : The compound was shown to alleviate symptoms and reduce inflammation markers significantly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
